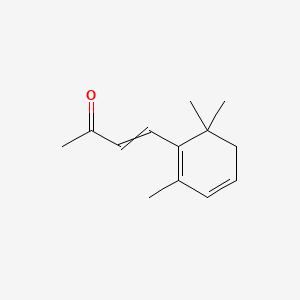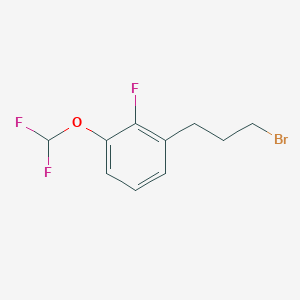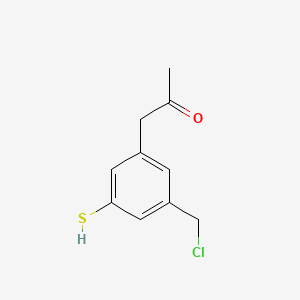
1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one is an organic compound that features a chloromethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one typically involves the chloromethylation of a mercaptophenyl derivative followed by the introduction of the propan-2-one group. One common method involves the reaction of 3-mercaptophenylpropan-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules through its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-(Bromomethyl)-5-mercaptophenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
Uniqueness: 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one is unique due to the presence of both chloromethyl and mercapto groups, which provide distinct reactivity and potential for diverse chemical modifications. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H11ClOS |
|---|---|
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
1-[3-(chloromethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)2-8-3-9(6-11)5-10(13)4-8/h3-5,13H,2,6H2,1H3 |
Clé InChI |
VAHRZSNJVCXBHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=CC(=C1)S)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


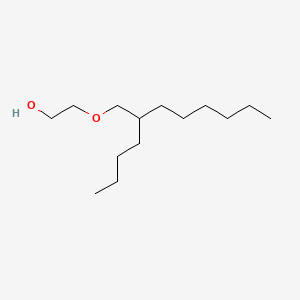
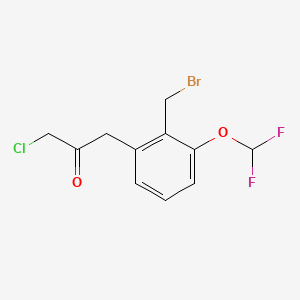
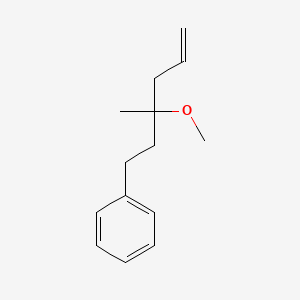
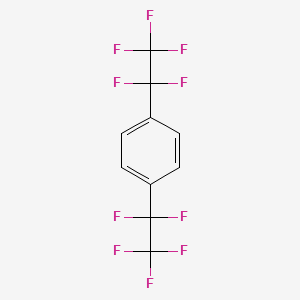
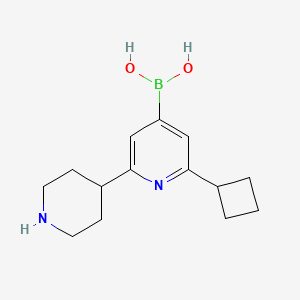
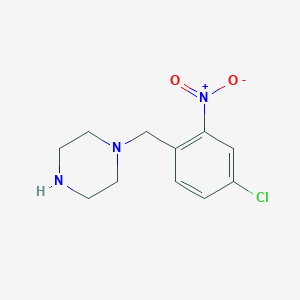
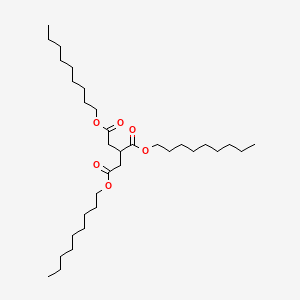
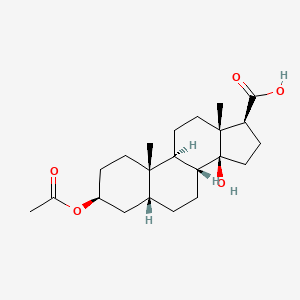
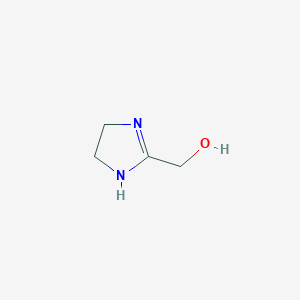
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)

